molecular formula C9H7F2NO B8740254 4-(Difluoromethoxy)-1H-indole

4-(Difluoromethoxy)-1H-indole

Cat. No.: B8740254
M. Wt: 183.15 g/mol
InChI Key: CNNIHWDSFVSNAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Difluoromethoxy)-1H-indole is an indole derivative characterized by a difluoromethoxy (-OCF₂H) substituent at the 4-position of the indole core. Indole derivatives are pivotal in medicinal chemistry due to their structural versatility and bioactivity. The difluoromethoxy group enhances metabolic stability and modulates electronic properties compared to non-fluorinated analogs, making this compound a candidate for drug discovery .

Properties

Molecular Formula

C9H7F2NO

Molecular Weight

183.15 g/mol

IUPAC Name

4-(difluoromethoxy)-1H-indole

InChI

InChI=1S/C9H7F2NO/c10-9(11)13-8-3-1-2-7-6(8)4-5-12-7/h1-5,9,12H

InChI Key

CNNIHWDSFVSNAU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN2)C(=C1)OC(F)F

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • The 4-position substituent in this compound avoids steric hindrance common in N1-substituted analogs (e.g., N-benzyl indoles in ) .
  • Fluorinated groups like -OCF₂H improve metabolic resistance compared to methoxy (-OCH₃) due to reduced susceptibility to oxidative degradation .

Key Observations :

  • Fluorinated substituents (e.g., -F, -OCF₂H) typically require specialized reagents (e.g., fluorobenzyl bromides, difluoromethyl chlorides) .
  • Low yields in carboxamide syntheses (e.g., 10–37.5% in ) highlight challenges in indole functionalization .

Key Observations :

  • Fluorine and methoxy groups enhance blood-brain barrier (BBB) penetration, as seen in indole hybrids targeting neurodegenerative diseases .
  • Difluoromethoxy’s electron-withdrawing nature may improve binding to enzymes like cholinesterases compared to methoxy analogs .

Physicochemical Properties

Substituents significantly impact solubility, lipophilicity, and stability.

Compound LogP (Calculated) TPSA (Ų) Solubility (ESOL) Reference
This compound* ~2.5 (estimated) 30–40 Moderate -
5-Methoxy-1H-indole 2.1 28.7 High
7-Chloro-3-(difluoromethyl)-1H-indole 3.2 25.5 Low
4-Fluoro-7-iodo-1H-indole 3.8 15.8 Very low

Key Observations :

  • Difluoromethoxy likely increases LogP compared to methoxy but retains better solubility than halogenated derivatives .
  • Iodo-substituted indoles (e.g., 4-Fluoro-7-iodo-1H-indole) exhibit low solubility due to high molecular weight and hydrophobicity .

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